molecular formula C20H16 B013559 7,12-Dimethylbenz[a]anthracene CAS No. 57-97-6

7,12-Dimethylbenz[a]anthracene

Cat. No.: B013559
CAS No.: 57-97-6
M. Wt: 256.3 g/mol
InChI Key: ARSRBNBHOADGJU-UHFFFAOYSA-N
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Description

7,12-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is widely used in research laboratories to study cancer mechanisms and tumor initiation. This compound is an immunosuppressor and a powerful organ-specific laboratory carcinogen .

Mechanism of Action

Target of Action

7,12-Dimethylbenz[a]anthracene (DMBA) is a powerful organ-specific laboratory carcinogen . It primarily targets T helper lymphocytes, apparently through an inhibition of interleukin 2 production . DMBA serves as a tumor initiator .

Mode of Action

DMBA interacts with its targets by inducing immunosuppression and cytotoxicity . The 7-and 12-positions of the molecule are highly reactive and appear to show a deficiency of electron density . Molecular dioxygen can add across these positions to give a peroxy compound .

Biochemical Pathways

DMBA affects several biochemical pathways. It shows selective necrosis and hemorrhaging in the adrenal gland along with an inhibitory effect on plasma alkaline phosphatase levels . It also suppresses interleukin 2 production and reduces the expression of the high affinity receptor for interleukin 2 .

Pharmacokinetics

It’s known that dmba is widely used in many research laboratories studying cancer , suggesting that it has suitable bioavailability for research applications.

Result of Action

DMBA’s action results in a greatly accelerated rate of tumor growth, making many cancer studies possible . It has been found to be cytotoxic in nature, having carcinogenic properties . In vitro exposure of Con A-activated splenocytes to DMBA results in suppression of the mitogenic response .

Action Environment

It’s known that dmba is a powerful organ-specific laboratory carcinogen , suggesting that its action may vary depending on the specific organ environment

Biochemical Analysis

Biochemical Properties

DMBA interacts with various enzymes and proteins. It is involved in the metabolic activation at the target organ .

Cellular Effects

DMBA has significant effects on various types of cells and cellular processes. It influences cell function by suppressing both humoral and cell-mediated immunity . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

DMBA exerts its effects at the molecular level through several mechanisms. It induces suppression of the mitogenic response, suppressed interleukin 2 production, and reduced the expression of the high affinity receptor for interleukin 2 . It does not affect the expression of the low affinity interleukin 2 receptor .

Temporal Effects in Laboratory Settings

Over time, DMBA shows a greatly accelerated rate of tumor growth, making many cancer studies possible .

Dosage Effects in Animal Models

The effects of DMBA vary with different dosages in animal models . At high doses, DMBA can cause mammary cancer and massive adrenal necrosis .

Metabolic Pathways

DMBA is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of DMBA within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7,12-Dimethylbenz[a]anthracene can be synthesized through a series of organic reactions involving the methylation of benz[a]anthracene. The process typically involves Friedel-Crafts alkylation, where benz[a]anthracene is treated with methylating agents in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in controlled laboratory settings due to its hazardous nature. The synthesis requires stringent safety protocols to handle the toxic and carcinogenic properties of the compound .

Chemical Reactions Analysis

Types of Reactions: 7,12-Dimethylbenz[a]anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into less complex hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products:

Scientific Research Applications

7,12-Dimethylbenz[a]anthracene is extensively used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Uniqueness: 7,12-Dimethylbenz[a]anthracene is unique due to its specific use as a tumor initiator in cancer research. Its ability to induce organ-specific tumors and its role in studying the mechanisms of carcinogenesis make it a valuable tool in scientific research .

Properties

IUPAC Name

7,12-dimethylbenzo[a]anthracene
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InChI

InChI=1S/C20H16/c1-13-16-8-5-6-9-17(16)14(2)20-18(13)12-11-15-7-3-4-10-19(15)20/h3-12H,1-2H3
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InChI Key

ARSRBNBHOADGJU-UHFFFAOYSA-N
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Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)C
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Molecular Formula

C20H16
Record name 7,12-DIMETHYLBENZ[A]ANTHRACENE
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DSSTOX Substance ID

DTXSID1020510
Record name 7,12-Dimethylbenz(a)anthracene
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Molecular Weight

256.3 g/mol
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Physical Description

7,12-dimethylbenz[a]anthracene appears as yellow to greenish-yellow crystals or a yellow solid. Odorless. Maximum fluorescence at 440 nm. Bluish-violet fluorescence in UV light. (NTP, 1992), Solid with a greenish-yellow tinge; [HSDB] Greenish-yellow or yellow odorless solid; [CAMEO] Light yellow powder; [Alfa Aesar MSDS]
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Flash Point

187 °F (NTP, 1992), 86 °C
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 0.061 mg/L water at 25 °C, In water, 0.039 mg/L water (average of 6 measured values from literature at 24-27 °C), Slightly soluble in alcohol; soluble in carbon disulfide, toluene, May be solubilized in water by purines such as caffeine, tetramethyluric acid; nucleosides, adenosine, & guanosine also show a solvent action, Freely soluble in benzene; moderately soluble in acetone; slightly soluble in alcohol
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Vapor Pressure

0.0000002 [mmHg], 6.8X10-7 mm Hg at 25 °C
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Color/Form

Plates, leaflets from acetone-alcohol, faint greenish-yellow tinge, Pale yellow plates from alcohol, acetic acid

CAS No.

57-97-6
Record name 7,12-DIMETHYLBENZ[A]ANTHRACENE
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Melting Point

252 to 253 °F (NTP, 1992), 123 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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